molecular formula C11H14N2O6S B1610691 N-alpha-Z-3-Sulfamoyl-L-alanine CAS No. 33662-45-2

N-alpha-Z-3-Sulfamoyl-L-alanine

Cat. No.: B1610691
CAS No.: 33662-45-2
M. Wt: 302.31 g/mol
InChI Key: BNTMRJDHXDDTKO-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-alpha-Z-3-Sulfamoyl-L-alanine” is a biochemical compound with the molecular formula C11H14N2O6S . It falls under the category of amino acids and their derivatives, specifically alanine derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by its molecular formula C11H14N2O6S . It has an average mass of 302.304 Da and a monoisotopic mass of 302.057251 Da .


Physical and Chemical Properties Analysis

“this compound” has a density of 1.5±0.1 g/cm3 . It has 8 hydrogen bond acceptors, 4 hydrogen bond donors, and 7 freely rotating bonds . Its ACD/LogP is 0.83, and it has a polar surface area of 144 Å2 . Other properties such as boiling point, vapour pressure, enthalpy of vaporization, and flash point are not available .

Scientific Research Applications

Synthesis and Peptide Modification

A novel amino acid derivative, N alpha-(tert-butoxycarbonyl)-N epsilon-[N-(bromoacetyl)-beta-alanyl]-L-lysine (BBAL), was synthesized to introduce a side-chain bromoacetyl group at any position in a peptide sequence. This reagent facilitates the preparation of cyclic peptides, peptide conjugates, and polymers through sulfhydryl-selective cross-linking functions, providing a tool for creating immunogens or model vaccine components (Inman et al., 1991).

Substrate Specificity and Enzyme Interaction

The molecular conformation of 5'-O-[N-(L-alanyl)sulfamoyl]adenosine, an analogue of alanyl-AMP, was studied by X-ray single crystal analysis to elucidate substrate specificity of alanyl-tRNA synthetase. This research sheds light on the interaction between amino acids and enzymes, which is crucial for understanding enzyme specificity and function (Ueda et al., 1991).

Interface Characterization

A study by Ira Ben Shir et al. (2010) demonstrated the use of solid-state NMR methods to characterize the molecular interface between L-[1-(13)C,(15)N]Alanine and SBA-15 mesoporous silica. This research provides insights into the specific interfacial interactions and the structural and dynamical state of surface-bound molecules, important for applications in nanoelectronics, biomimetics, and medical applications (Ben Shir et al., 2010).

Safety and Hazards

“N-alpha-Z-3-Sulfamoyl-L-alanine” is intended for research and development use only. It is not recommended for medicinal, household, or other uses .

Properties

IUPAC Name

(2R)-2-(phenylmethoxycarbonylamino)-3-sulfamoylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O6S/c12-20(17,18)7-9(10(14)15)13-11(16)19-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16)(H,14,15)(H2,12,17,18)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTMRJDHXDDTKO-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CS(=O)(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CS(=O)(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20543969
Record name N-[(Benzyloxy)carbonyl]-3-sulfamoyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20543969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33662-45-2
Record name N-[(Benzyloxy)carbonyl]-3-sulfamoyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20543969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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